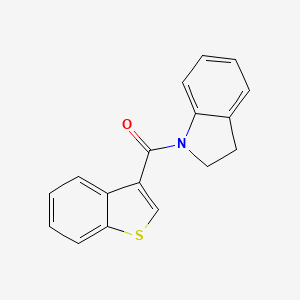![molecular formula C15H11ClINO B5151209 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one, also known as CIAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIAP is a synthetic compound that belongs to the class of chalcones, which are organic compounds that have shown promising biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various biological pathways. Studies have shown that 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have shown that 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can reduce inflammation, oxidative stress, and tissue damage in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one. One area of research is the development of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one analogs with improved pharmacological properties. Another area is the investigation of the molecular targets and signaling pathways involved in the biological activities of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one. Additionally, the use of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one as a tool for the study of protein-ligand interactions and drug discovery is an exciting area of research.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one can be synthesized by the condensation of 4-chloroacetophenone and 4-iodoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at a temperature of around 80°C. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been investigated for its ability to modulate the activity of enzymes and receptors. In biochemistry, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one has been used as a probe to study protein-ligand interactions.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-iodoanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOUJRYHQLTSY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)
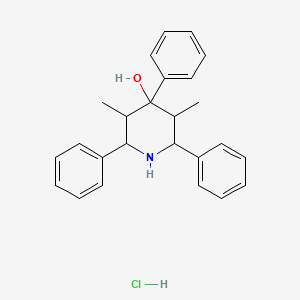
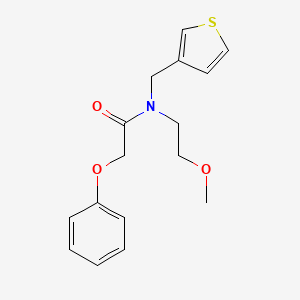
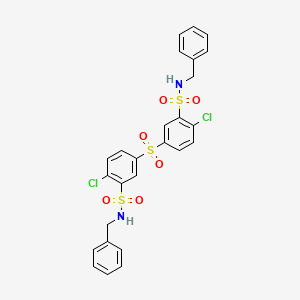
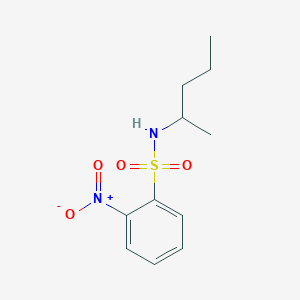
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)
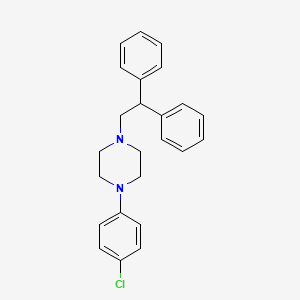
![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)
